REACTION_CXSMILES
|
Br[C:2]1[CH:12]=[CH:11][C:5]2[N:6]([CH3:10])[CH2:7][CH2:8][O:9][C:4]=2[CH:3]=1.C([Li])CCC.B(OC)(OC)[O:19]C.OO>O1CCCC1>[CH3:10][N:6]1[CH2:7][CH2:8][O:9][C:4]2[CH:3]=[C:2]([OH:19])[CH:12]=[CH:11][C:5]1=2
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Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(N(CCO2)C)C=C1
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Name
|
|
Quantity
|
32 mL
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Type
|
reactant
|
Smiles
|
C(CCC)[Li]
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Name
|
|
Quantity
|
6 mL
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Type
|
reactant
|
Smiles
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B(OC)(OC)OC
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Name
|
|
Quantity
|
8.2 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
70 mL
|
Type
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solvent
|
Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
|
Details
|
the resulting suspension was stirred at −78° C. for 35 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a −78° C.
|
Type
|
STIRRING
|
Details
|
the clear solution was stirred at −78° C. for 25 min and at ambient temperature for 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at 0° C. for 10 min and at ambient temperature for 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The insoluble material was removed by filtration
|
Type
|
WASH
|
Details
|
the filter cake was washed with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the organic solution was extracted with water (2×50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×100 mL)
|
Type
|
WASH
|
Details
|
This organic solution was washed with brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography with hexanes/ethyl acetate (2:1)
|
Reaction Time |
35 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1C2=C(OCC1)C=C(C=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.04 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |